1.6-Fold EQE Enhancement and 1.7-Fold Lifetime Extension in Tandem OLEDs vs. Non-Doped Devices Using Yb-Doped Dasf Charge Generation Layer
In tandem OLED architectures, the use of Yb-doped 4,5-diaza-9,9'-spirobifluorene (Dasf) as an n-type charge generation layer (CGL) provides a quantifiable performance advantage over devices lacking this specific CGL material. The optimized device configuration demonstrates a 1.6-fold increase in external quantum efficiency (EQE) and a 1.7-fold increase in operational lifetime . This data is based on a direct comparison within the same study between tandem devices employing the Yb-doped Dasf CGL and reference devices without this CGL.
| Evidence Dimension | OLED Device Performance (EQE and Lifetime) |
|---|---|
| Target Compound Data | EQE improved by factor of 1.6; Lifetime improved by factor of 1.7 |
| Comparator Or Baseline | Tandem OLED without Yb-doped Dasf charge generation layer |
| Quantified Difference | EQE: 1.6x increase; Lifetime: 1.7x increase |
| Conditions | Tandem OLED device with Yb-doped Dasf as n-type CGL |
Why This Matters
This direct, quantifiable improvement in both efficiency and longevity is critical for the procurement of materials for commercial OLED display and lighting panels, where operational lifetime and power efficiency are primary cost and performance drivers.
